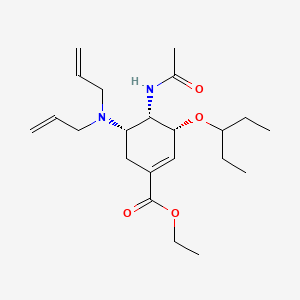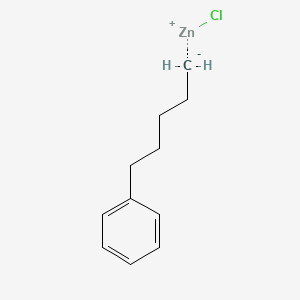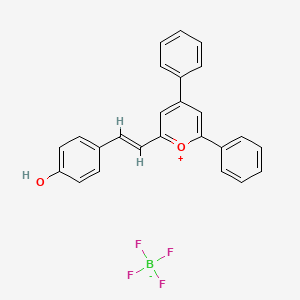
(E)-6-(4-hydroxystyryl)-2,4-diphenyl-2H-pyran-2-ylium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-6-(4-hydroxystyryl)-2,4-diphenyl-2H-pyran-2-ylium tetrafluoroborate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyran ring substituted with hydroxystyryl and diphenyl groups, and it is stabilized by a tetrafluoroborate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(4-hydroxystyryl)-2,4-diphenyl-2H-pyran-2-ylium tetrafluoroborate typically involves a multi-step organic reaction. The process begins with the preparation of the pyran ring, followed by the introduction of the hydroxystyryl and diphenyl groups. The final step involves the formation of the ylium ion and its stabilization with the tetrafluoroborate anion. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-6-(4-hydroxystyryl)-2,4-diphenyl-2H-pyran-2-ylium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
(E)-6-(4-hydroxystyryl)-2,4-diphenyl-2H-pyran-2-ylium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (E)-6-(4-hydroxystyryl)-2,4-diphenyl-2H-pyran-2-ylium tetrafluoroborate involves its interaction with molecular targets through various pathways. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Diphenylamino)phenylboronic acid pinacol ester: Used in organic synthesis and has unique reactivity due to its boronic acid ester group.
Lemon balm (contains rosmarinic acid): Known for its antioxidant and antimicrobial properties.
Uniqueness
(E)-6-(4-hydroxystyryl)-2,4-diphenyl-2H-pyran-2-ylium tetrafluoroborate stands out due to its unique combination of functional groups and its ability to form stable ylium ions. This makes it particularly useful in applications requiring stable, reactive intermediates.
Properties
Molecular Formula |
C25H19BF4O2 |
|---|---|
Molecular Weight |
438.2 g/mol |
IUPAC Name |
4-[(E)-2-(4,6-diphenylpyrylium-2-yl)ethenyl]phenol;tetrafluoroborate |
InChI |
InChI=1S/C25H18O2.BF4/c26-23-14-11-19(12-15-23)13-16-24-17-22(20-7-3-1-4-8-20)18-25(27-24)21-9-5-2-6-10-21;2-1(3,4)5/h1-18H;/q;-1/p+1/b16-13+; |
InChI Key |
HXANSFARXGPNFP-ZUQRMPMESA-O |
Isomeric SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)/C=C/C4=CC=C(C=C4)O |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C=CC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


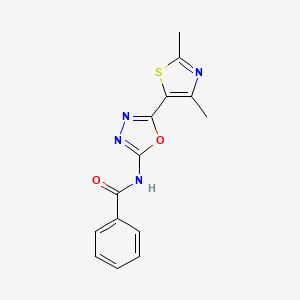
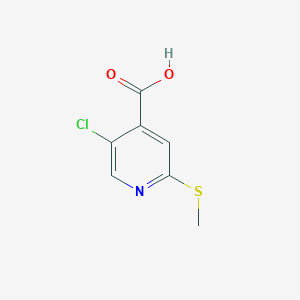
![N-(benzo[d]thiazol-2-yl)-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B14881282.png)


![3-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14881299.png)

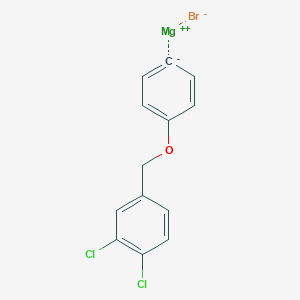
![9-Isopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14881318.png)


